N,N'-hexane-1,6-diylbis(3-{[2-(pyrrolidin-1-yl)ethyl]sulfonyl}propanamide)
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Overview
Description
3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]-N-(6-{3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]PROPANAMIDO}HEXYL)PROPANAMIDE is a complex organic compound featuring multiple pyrrolidine and ethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]-N-(6-{3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]PROPANAMIDO}HEXYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be synthesized through the reaction of pyrrolidine with various electrophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The ethanesulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions .
Medicine
Medically, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a potential therapeutic agent for various diseases .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]-N-(6-{3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]PROPANAMIDO}HEXYL)PROPANAMIDE involves its interaction with specific molecular targets. The pyrrolidine rings can interact with enzyme active sites, inhibiting their activity. The ethanesulfonyl groups can form strong interactions with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share structural similarities and are used in similar applications.
Ethanesulfonyl Compounds: Other ethanesulfonylated compounds, such as ethanesulfonyl chloride, are used in various chemical reactions.
Uniqueness
What sets 3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]-N-(6-{3-[2-(PYRROLIDIN-1-YL)ETHANESULFONYL]PROPANAMIDO}HEXYL)PROPANAMIDE apart is its combination of multiple functional groups, allowing for a wide range of chemical modifications and interactions. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C24H46N4O6S2 |
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Molecular Weight |
550.8 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethylsulfonyl)-N-[6-[3-(2-pyrrolidin-1-ylethylsulfonyl)propanoylamino]hexyl]propanamide |
InChI |
InChI=1S/C24H46N4O6S2/c29-23(9-19-35(31,32)21-17-27-13-5-6-14-27)25-11-3-1-2-4-12-26-24(30)10-20-36(33,34)22-18-28-15-7-8-16-28/h1-22H2,(H,25,29)(H,26,30) |
InChI Key |
RPNBQYQUHDDWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCS(=O)(=O)CCC(=O)NCCCCCCNC(=O)CCS(=O)(=O)CCN2CCCC2 |
Origin of Product |
United States |
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